PD98059

Descripción general

Descripción

PD-98059 es un compuesto orgánico sintético conocido por su función como inhibidor altamente selectivo de la quinasa de la proteína quinasa activada por mitógeno (MEK). Se utiliza ampliamente en la investigación científica para estudiar la vía de señalización MEK/quinasa regulada por señal extracelular (ERK), que es crucial para el crecimiento, la diferenciación y la supervivencia celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

PD-98059 se sintetiza a través de un proceso químico de varios pasos. La síntesis generalmente implica la reacción de ácido 2-amino-3-metoxibenzoico con 4-hidroxicumarina en condiciones específicas para formar el producto deseado. La reacción se lleva a cabo en presencia de un agente deshidratante y un catalizador para facilitar la formación del compuesto final .

Métodos de producción industrial

Si bien los métodos de producción industrial detallados no se publican ampliamente, la síntesis de PD-98059 a escala industrial probablemente implicaría la optimización del proceso de síntesis a escala de laboratorio. Esto incluye aumentar la reacción, garantizar la pureza e implementar medidas de control de calidad para producir el compuesto en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de reacciones

PD-98059 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales como amino y metoxilo. Estas reacciones se pueden utilizar para modificar el compuesto para diversos fines de investigación .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran PD-98059 incluyen agentes deshidratantes, catalizadores y solventes como dimetilsulfóxido (DMSO) y etanol. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de reacciones que involucran PD-98059 dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden conducir a la formación de derivados con grupos funcionales modificados, que se pueden utilizar para estudiar diferentes aspectos de la vía MEK/ERK .

Aplicaciones Científicas De Investigación

Cancer Research

Mechanisms of Action

PD98059 inhibits the activation of MEK1 and MEK2, which are crucial components of the MAPK signaling pathway. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

- Breast Cancer : In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound was shown to suppress cell growth in a dose-dependent manner. Treatment with concentrations ranging from 1 µM to 20 µM resulted in significant inhibition of cell proliferation, with a growth inhibition ratio increasing from 4.7% at 1 µM to 33.1% at 50 µM .

- Endometrial Cancer : A study developed a novel formulation combining this compound with paclitaxel, enhancing its cytotoxicity against resistant endometrial cancer cell lines. This formulation aimed to improve drug biodistribution and pharmacokinetics, showing promising results in overcoming chemoresistance .

Neurological Disorders

Inflammation Modulation

this compound has been investigated for its potential effects on neuroinflammatory conditions such as multiple sclerosis.

Case Studies

- In experimental autoimmune encephalomyelitis (EAE) models, treatment with this compound significantly modulated inflammatory mediators, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 in brain tissues. This suggests that this compound could be a therapeutic candidate for managing neuroinflammation .

Pain Management

Analgesic Effects

Research indicates that this compound may enhance the analgesic effects of opioids in neuropathic pain models.

Case Studies

- In a study where rats underwent chronic constriction injury, preemptive administration of this compound improved the efficacy of morphine and buprenorphine analgesia while inhibiting the upregulation of pro-nociceptive factors such as p38 MAPK and NF-kappaB .

Cardiovascular Research

Cardiomyopathy Studies

this compound has been utilized to investigate its effects on cardiac conditions, particularly those involving ERK signaling dysregulation.

Case Studies

- A study using New Zealand rabbits with induced cardiomyopathy explored long-term applications of this compound. The findings provided insights into the compound's potential to modulate ERK signaling over extended periods, establishing a foundation for further cardiovascular research .

Toxicology and Organ Protection

Systemic Toxicity Reduction

this compound has shown promise in attenuating systemic toxicity associated with various insults.

Case Studies

- In models of zymosan-induced non-septic shock, administration of this compound significantly reduced organ injury and systemic inflammation markers, demonstrating its protective effects against acute inflammatory responses .

Data Summary Table

Mecanismo De Acción

PD-98059 ejerce sus efectos inhibiendo selectivamente la activación de MEK1 y MEK2, que son componentes clave de la vía de señalización MEK/ERK. Se une a las formas inactivas de MEK1 y MEK2, evitando su activación por quinasas ascendentes como c-Raf. Esta inhibición bloquea la fosforilación y activación de ERK1 y ERK2, afectando finalmente el crecimiento y la diferenciación celular .

Comparación Con Compuestos Similares

PD-98059 es único en su alta selectividad para MEK1 y MEK2. Los compuestos similares incluyen U0126, que también inhibe MEK1 y MEK2 pero con diferentes propiedades de unión y potencia. Otro compuesto similar es SL327, que se utiliza para estudiar la misma vía de señalización pero tiene propiedades farmacocinéticas distintas .

Lista de compuestos similares

- U0126

- SL327

- Trametinib

- Selumetinib

PD-98059 destaca por su unión específica a las formas inactivas de MEK1 y MEK2, lo que lo convierte en una herramienta valiosa en la investigación centrada en la vía MEK/ERK .

Actividad Biológica

PD98059 is a selective inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), primarily targeting the MEK1/2 pathways. Its significance in biological research stems from its ability to modulate various cellular processes, including differentiation, proliferation, and apoptosis. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.

This compound inhibits the activation of MEK by blocking its phosphorylation by Raf-1, which subsequently prevents the activation of extracellular signal-regulated kinases (ERKs). This inhibition has been shown to affect multiple signaling pathways involved in cell proliferation and differentiation.

Key Biological Activities

-

Cell Differentiation :

- A study demonstrated that this compound enhances differentiation in C2 myoblasts, leading to increased creatine kinase (CK) activity and myotube formation. Specifically, CK activity increased 7.5-fold in this compound-treated cells compared to 4.5-fold in untreated controls and 4-fold with IGF-I treatment. Additionally, this compound treatment resulted in significant upregulation of myogenic-specific transcription factors such as MyoD and myogenin .

-

Pain Modulation :

- This compound has been investigated for its analgesic properties in neuropathic pain models. In a study involving chronic constriction injury (CCI) in rats, this compound was found to reduce pain and enhance the effectiveness of opioids like morphine and buprenorphine. It inhibited the upregulation of pro-inflammatory cytokines (IL-1β, IL-6) while enhancing anti-nociceptive factors (IL-10) .

-

Cancer Cell Dynamics :

- Research indicates that this compound can promote cell migration in breast cancer cells (MCF-7 and MDA-MB-231) by facilitating β-catenin nuclear translocation. This effect underscores the dual role of this compound as both an inhibitor and a promoter of certain cellular behaviors depending on the context .

Data Table: Summary of Biological Activities

Case Studies

- Skeletal Muscle Differentiation :

- Neuropathic Pain Management :

- Cancer Research :

Propiedades

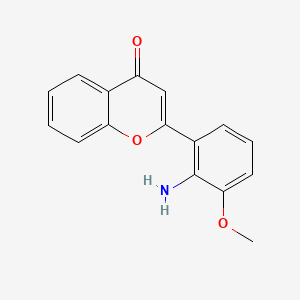

IUPAC Name |

2-(2-amino-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWCYNPOPKQOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168416 | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167869-21-8 | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167869-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 98059 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167869218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-98059 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-3-methoxy-phenyl)chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-98059 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE1IO5E3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of PD98059?

A1: this compound selectively inhibits mitogen-activated protein kinase kinase 1 (MEK1), also known as MAPK/ERK kinase 1 (MEK1). [, , , , ]

Q2: How does this compound interact with MEK1?

A2: this compound acts as a non-competitive inhibitor of MEK1. It binds to a non-active site pocket of MEK1, preventing its activation and subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2). [, ]

Q3: What are the downstream consequences of inhibiting MEK1 with this compound?

A3: Inhibiting MEK1 with this compound disrupts the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and apoptosis. [, , ]

Q4: Can you provide specific examples of how this compound affects cellular processes by inhibiting the MEK/ERK pathway?

A4: Certainly. Studies have shown that this compound can:

- Inhibit Proliferation: this compound suppresses the proliferation of various cell types, including EJ cells [], murine lymphocytes [], ovarian cancer cells [], pancreatic stellate cells [], acute lymphocytic leukemia cells [], colorectal cancer cells [, , ], hippocampal neurons after oxygen-glucose deprivation [], and bone marrow stromal cells [].

- Induce Apoptosis: this compound promotes apoptosis in esophageal squamous cell carcinoma cells [], and enhances the apoptotic effects of 5-fluorouracil in gastric cancer cells [].

- Reduce Trypsinogen Activation: this compound inhibits trypsinogen activation in pancreatic acinar cells, which contributes to its protective effect against acute pancreatitis. []

- Affect Cell Cycle Progression: this compound can induce cell cycle arrest, particularly in the G0/G1 and S/G2/M phases, depending on the cell type and experimental conditions. [, , ]

- Modulate Cellular Responses: this compound can influence cellular responses to various stimuli, including cytokines [, , ], growth factors [, , , , , ], and chemical stressors [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.